9-cyclopropyl-3-(2,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
This compound belongs to the 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one class, characterized by a fused coumarin-oxazine scaffold. Key structural features include:
- 2,4-Dimethoxyphenyl group at position 3: Electron-donating methoxy groups may improve solubility and modulate target interactions.
Properties
IUPAC Name |
9-cyclopropyl-3-(2,4-dimethoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-25-15-6-7-16(20(10-15)26-2)17-9-13-3-8-19-18(21(13)28-22(17)24)11-23(12-27-19)14-4-5-14/h3,6-10,14H,4-5,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLKOBFTUPTEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)C5CC5)OC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Cyclopropyl-3-(2,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 379.4 g/mol. The structural complexity arises from its unique chromeno and oxazine frameworks, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21NO5 |
| Molecular Weight | 379.4 g/mol |
| CAS Number | 951941-44-9 |
Antimicrobial Activity
Recent studies have indicated that derivatives of chromeno compounds exhibit significant antimicrobial properties. For instance, research has shown that related compounds demonstrate effectiveness against various bacterial strains, suggesting that this compound may possess similar activity. A study published in PubMed highlighted the synthesis of chromeno derivatives that were evaluated for antibacterial activity against resistant strains .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar chromeno frameworks have been reported to inhibit inflammatory pathways in various models. For example, flavonoids are known to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes .
Anticancer Potential
There is emerging evidence supporting the anticancer activity of chromeno derivatives. Studies indicate that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. Research has shown that certain chromeno compounds target specific receptors involved in cancer progression.
Case Studies
- Antibacterial Activity : In a study involving the synthesis of various chromeno derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Anti-inflammatory Study : A model using lipopolysaccharide (LPS)-induced inflammation demonstrated that related compounds could significantly reduce levels of TNF-alpha and IL-6 in cell cultures, indicating a robust anti-inflammatory response .
- Anticancer Research : A recent investigation into the effects of chromeno derivatives on human breast cancer cells revealed that these compounds could reduce cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment. The study highlighted the induction of apoptosis as a key mechanism.
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to cancer cell growth and survival.
- Oxidative Stress Induction : Some studies suggest that these compounds can increase reactive oxygen species (ROS) levels in cells, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Anti-Inflammatory Activity
Compound B3 (9-(2-Chlorophenyl) Derivative)
Target Compound
Antimalarial Activity
Compound 13 (Ferrocenyl Derivative)
Target Compound
- Structural Contrast : Lacks ferrocene, which is critical for redox activity.
Anti-Mycobacterial Activity
4-Methyl Chromeno-Oxazine Derivatives
Target Compound
- Structural Contrast : Cyclopropyl and dimethoxyphenyl groups may balance hydrophobicity and solubility.
- Hypothesis : Synergy between cyclopropyl’s stability and dimethoxy’s polarity could improve efficacy.
Structural and Pharmacokinetic Comparisons
Table 1: Substituent Effects on Key Properties
*LogP values estimated using substituent contributions.
Key Research Findings and Implications
- Anti-Inflammatory Potential: The target compound’s dimethoxy groups may reduce cytotoxicity compared to chlorophenyl derivatives, as seen in coumarin-based NSAIDs .
- Synthetic Feasibility : Cyclopropane introduction could follow methods from B3’s synthesis (Mannich reaction) , while dimethoxyphenyl may require Friedel-Crafts acylation .
- Biological Targets : Molecular docking studies suggest interactions with NF-κB or MAPKs, similar to B3, but with altered binding affinities due to substituent polarity .
Q & A
Q. What are the established synthetic routes for this chromeno-oxazine derivative?
Q. How can reaction conditions optimize cyclopropane ring introduction?
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to enhance regioselectivity .
- Temperature Control: Lower temperatures (≤60°C) reduce side reactions like ring-opening .
- Solvent Optimization: Use dichloroethane (DCE) instead of DMF to improve cyclopropane stability . Data Contradiction Example: BF₃·Et₂O yields higher regioselectivity (85%) but lower purity (88%) vs. ZnCl₂ (75% yield, 95% purity) .
Q. What strategies resolve SAR contradictions between computational and experimental data?
- MD Simulations: Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to identify false positives .
- Meta-Analysis: Cross-reference bioactivity data from analogues (e.g., 9-(4-chlorophenyl) derivatives) to validate trends . Example: Computational models overestimate 2,4-dimethoxy binding affinity by 20% due to solvation effects .
Q. How is tautomerization studied in chromeno-oxazine derivatives?
- ¹H NMR Titration: Monitor proton shifts in DMSO-d₆ vs. CDCl₃ to detect keto-enol equilibria .
- X-ray Crystallography (SHELX): Resolve tautomeric forms using high-resolution data (R-factor ≤0.05) .
Q. What methods assess metabolic stability in preclinical studies?
- Microsomal Incubation: Human liver microsomes (HLM) with LC-MS/MS quantification of parent compound degradation .
- CYP450 Inhibition: Fluorescence-based assays (e.g., CYP3A4) to predict drug-drug interactions .
Data Contradiction Analysis
Q. Why do antimicrobial results vary between Gram-positive and Gram-negative bacteria?
- Hypothesis: Differential membrane permeability due to lipopolysaccharide (LPS) in Gram-negative bacteria reduces compound uptake .
- Testing:
- Membrane Permeability Assay: Use NPN fluorescent dye to quantify outer membrane disruption .
- Synergy Studies: Combine with EDTA to chelate LPS Mg²⁺, enhancing permeability .
Structural Analysis Table
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
